methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride
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Overview
Description
Methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the benzofuran core reacts with formaldehyde and a primary or secondary amine.
Esterification: The carboxylic acid group on the benzofuran ring is esterified using methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran ring or the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the benzofuran core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate
- Methyl 2-(aminomethyl)-1-benzofuran-7-carboxylate
- Ethyl 2-(aminomethyl)-1-benzofuran-6-carboxylate
Uniqueness
Methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The position of the carboxylate and aminomethyl groups can affect the compound’s ability to interact with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
2731014-46-1 |
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Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H11NO3.ClH/c1-14-11(13)8-3-2-7-4-9(6-12)15-10(7)5-8;/h2-5H,6,12H2,1H3;1H |
InChI Key |
LSCYWJUDEWHSFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(O2)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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